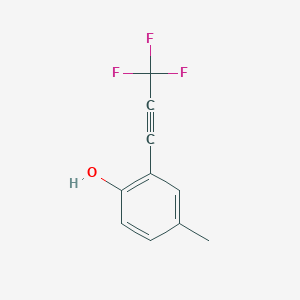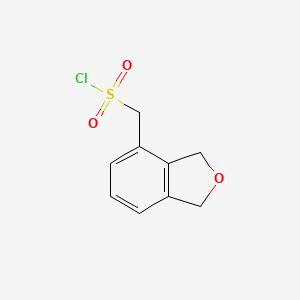
Sodium cyclohexylmethanesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium cyclohexylmethanesulfinate is an organosulfur compound with the molecular formula C₇H₁₃NaO₂S. It is a sodium salt of cyclohexylmethanesulfinic acid and is primarily used in organic synthesis as a sulfonylating agent. This compound is known for its versatility in forming various organosulfur compounds, making it valuable in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium cyclohexylmethanesulfinate can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethanesulfinic acid with sodium hydroxide. The reaction typically occurs under mild conditions, with the acid being dissolved in an aqueous solution of sodium hydroxide, followed by evaporation to yield the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar principles. The process may include additional steps for purification and quality control to ensure the compound meets specific standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium cyclohexylmethanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides, sulfides, and sulfones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and amines are commonly employed in substitution reactions.
Major Products:
Sulfonic Acids: Formed through oxidation.
Thiols: Formed through reduction.
Sulfonamides, Sulfides, and Sulfones: Formed through substitution reactions.
Applications De Recherche Scientifique
Sodium cyclohexylmethanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various organosulfur compounds, including thiosulfonates, sulfonamides, and sulfones.
Biology: It is employed in the study of sulfur-containing biomolecules and their interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of sodium cyclohexylmethanesulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various nucleophiles, facilitating the formation of new sulfur-containing compounds. This reactivity is primarily due to the presence of the sulfinic acid moiety, which can undergo nucleophilic attack, leading to the formation of sulfonylated products.
Comparaison Avec Des Composés Similaires
Sodium methanesulfinate: Another sodium salt of a sulfinic acid, used in similar applications.
Sodium benzenesulfinate: A sodium salt of benzenesulfinic acid, also used as a sulfonylating agent.
Sodium toluenesulfinate: A sodium salt of toluenesulfinic acid, with similar reactivity.
Uniqueness: Sodium cyclohexylmethanesulfinate is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in synthesizing compounds with specific structural and functional characteristics that may not be achievable with other sulfinates.
Propriétés
Formule moléculaire |
C7H13NaO2S |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
sodium;cyclohexylmethanesulfinate |
InChI |
InChI=1S/C7H14O2S.Na/c8-10(9)6-7-4-2-1-3-5-7;/h7H,1-6H2,(H,8,9);/q;+1/p-1 |
Clé InChI |
YAYGSSAXWPLYJH-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)CS(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate](/img/structure/B13168674.png)

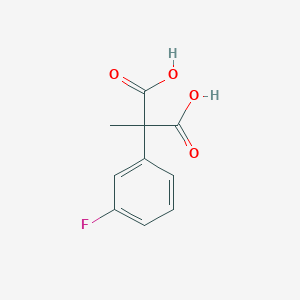
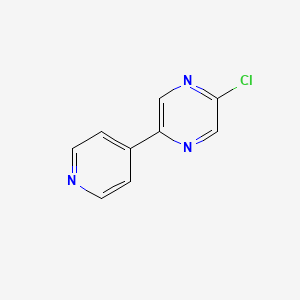
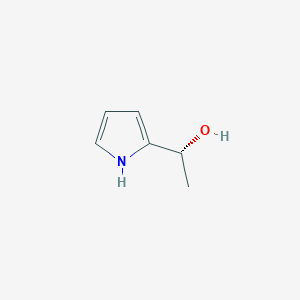
![2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13168703.png)

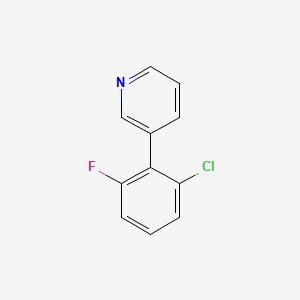
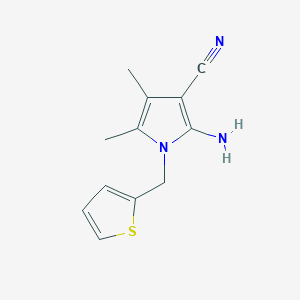
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid](/img/structure/B13168724.png)

